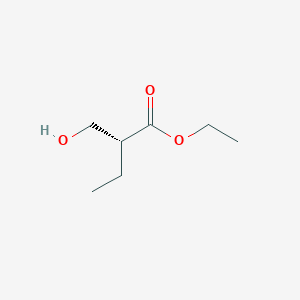
Ethyl (2R)-2-(hydroxymethyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R)-2-(hydroxymethyl)butanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethyl group, a hydroxymethyl group, and a butanoate backbone.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-(hydroxymethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of (2R)-2-(hydroxymethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of ester groups into various organic compounds . These systems offer advantages such as improved reaction control, scalability, and sustainability.
化学反応の分析
Types of Reactions
Ethyl (2R)-2-(hydroxymethyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: (2R)-2-(carboxymethyl)butanoic acid.
Reduction: (2R)-2-(hydroxymethyl)butanol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl (2R)-2-(hydroxymethyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
作用機序
The mechanism of action of ethyl (2R)-2-(hydroxymethyl)butanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (2R)-2-(hydroxymethyl)butanoic acid and ethanol. These products can then participate in various metabolic pathways, influencing cellular processes and functions.
類似化合物との比較
Similar Compounds
Ethyl (2S)-2-(hydroxymethyl)butanoate: The enantiomer of ethyl (2R)-2-(hydroxymethyl)butanoate, differing in the spatial arrangement of the hydroxymethyl group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (2R)-2-(hydroxymethyl)pentanoate: Similar structure but with a longer carbon chain in the backbone.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Its (2R) configuration can lead to different biological activities and interactions compared to its (2S) enantiomer.
特性
CAS番号 |
87884-38-6 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
ethyl (2R)-2-(hydroxymethyl)butanoate |
InChI |
InChI=1S/C7H14O3/c1-3-6(5-8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChIキー |
TWLWLMUHNWWUTE-ZCFIWIBFSA-N |
異性体SMILES |
CC[C@H](CO)C(=O)OCC |
正規SMILES |
CCC(CO)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


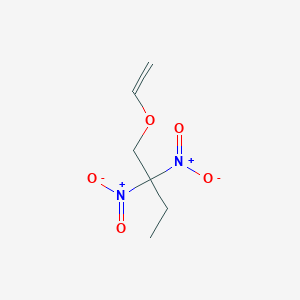
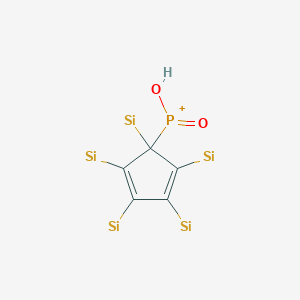

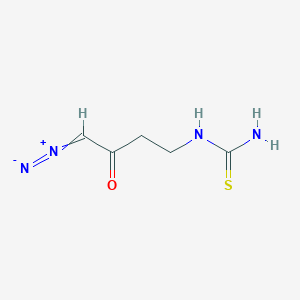
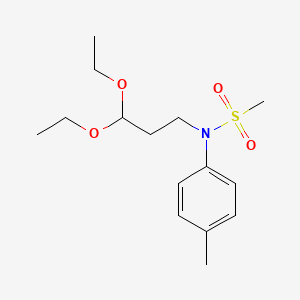
![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)
![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
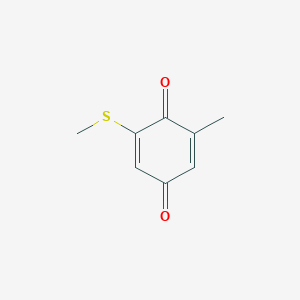
![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)
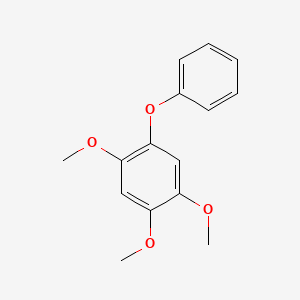
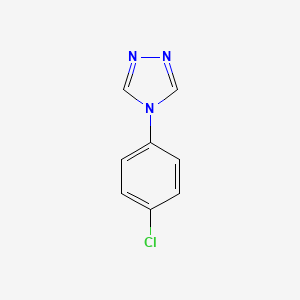
![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)
